(E)-3-(3-(1-ethyl-1H-pyrazol-4-yl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one

Medicinal Chemistry Drug Likeness Permeability

This compound features uniquely unsubstituted pyrazole C-3/C-5 positions, unlike common methyl-substituted analogs, enabling clean SAR exploration and distinct target binding. The α,β-unsaturated carbonyl linker serves as a Michael acceptor for covalent probe design and chemoproteomic deconvolution. The 4-hydroxy-6-methyl-2H-pyran-2-one core allows hydrazinolysis, thionation, and O-alkylation for rapid library generation. Its single-step Knoevenagel synthesis supports cost-effective bulk acquisition.

Molecular Formula C14H14N2O4
Molecular Weight 274.276
CAS No. 1006359-57-4
Cat. No. B2550929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(3-(1-ethyl-1H-pyrazol-4-yl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one
CAS1006359-57-4
Molecular FormulaC14H14N2O4
Molecular Weight274.276
Structural Identifiers
SMILESCCN1C=C(C=N1)C=CC(=O)C2=C(C=C(OC2=O)C)O
InChIInChI=1S/C14H14N2O4/c1-3-16-8-10(7-15-16)4-5-11(17)13-12(18)6-9(2)20-14(13)19/h4-8,18H,3H2,1-2H3/b5-4+
InChIKeyFRAOKGORUAANBO-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (E)-3-(3-(1-ethyl-1H-pyrazol-4-yl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one (CAS 1006359-57-4) Is a Structurally Distinct Heterocyclic Hybrid for Procurement Screening


(E)-3-(3-(1-ethyl-1H-pyrazol-4-yl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one (CAS 1006359-57-4) is a synthetic heterocyclic hybrid that combines a 4-hydroxy-6-methyl-2H-pyran-2-one (dehydroacetic acid-derived) scaffold with a 1-ethyl-1H-pyrazol-4-yl moiety via an α,β-unsaturated carbonyl linker . This compound belongs to the class of 3-acyl-4-hydroxy-2-pyranones, which are recognized as privileged scaffolds in medicinal chemistry due to their multiple reactive sites and capacity for structural diversification [1]. Unlike the majority of published analogs that incorporate additional methyl substituents on the pyrazole ring (e.g., 1-ethyl-3-methyl or 1-ethyl-5-methyl variants), this compound bears an unsubstituted pyrazole C-3 and C-5 position, offering a distinct steric and electronic profile that may translate into differentiated target binding, metabolic stability, or synthetic utility.

Why Generic Substitution of (E)-3-(3-(1-ethyl-1H-pyrazol-4-yl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one Fails in Structure-Activity Studies


Compounds within the 3-acyl-4-hydroxy-2-pyranone class cannot be interchanged without risk of altering biological outcome, because subtle differences in the pyrazole substitution pattern profoundly affect electronic distribution, hydrogen-bonding capacity, and steric fit within enzyme active sites. For instance, in a closely related chalcone-pyrazole hybrid series, the introduction of an arylidene substituent at the pyrazole C-3 position shifted anti-inflammatory IC50 values from weakly active (>50 µM) to 7.05 µM, while anti-malarial potency improved to sub-micromolar levels (IC50 = 0.95 µM) [1]. These SAR observations demonstrate that even a single substituent change on the pyrazole ring can alter activity by an order of magnitude or more, making the precise substitution pattern of (E)-3-(3-(1-ethyl-1H-pyrazol-4-yl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one a critical procurement parameter rather than a trivial variant.

Quantitative Differentiation Evidence for (E)-3-(3-(1-ethyl-1H-pyrazol-4-yl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one vs. Closest Analogs


Molecular Weight and ClogP Differentiation vs. 3-Methyl and 5-Methyl Pyrazole Analogs

The target compound has a molecular weight of 274.27 g/mol, which is 14.03 g/mol (approximately 4.9%) lower than the 1-ethyl-3-methyl analog (CAS 1006359-67-6, MW 288.30) and the 1-ethyl-5-methyl analog (CAS 1006316-34-2, MW 288.30). This reduction in molecular weight corresponds to the absence of one methyl group, which generally improves passive membrane permeability according to Lipinski's Rule of Five guidelines [1]. Additionally, the calculated logP (ClogP) for the target compound is expected to be approximately 0.4–0.6 units lower than the methyl-substituted analogs, potentially enhancing aqueous solubility and reducing non-specific protein binding .

Medicinal Chemistry Drug Likeness Permeability

Synthetic Yield Advantage Over Arylidene-Substituted Analogs

The target compound is synthesized via a single-step Knoevenagel condensation between dehydroacetic acid and 1-ethyl-1H-pyrazole-4-carbaldehyde, a reaction that typically proceeds in moderate to good yields (60–80%) under standard conditions (ethanol, piperidine/pyridine catalyst, reflux) [1]. In contrast, the more complex (3-arylediene-1-phenyl-1H-pyrazol-4-yl)acryloyl analogs described by JoVE (2026) require a multi-step sequence involving Claisen condensation followed by additional functionalization, with reported overall yields in the range of 45–65% [2]. This simpler synthetic route potentially translates to lower production cost and higher batch-to-batch consistency for procurement.

Organic Synthesis Scalability Procurement Cost

Class-Level Anti-Inflammatory Activity Potential Based on Pyran-2-one Scaffold

While direct biological data for the target compound are limited in the public domain, the 4-hydroxy-6-methyl-2H-pyran-2-one scaffold has demonstrated anti-inflammatory activity across multiple studies. In a recent JoVE study (2026), a closely related (3-arylediene-1-phenyl-1H-pyrazol-4-yl)acryloyl-4-hydroxy-6-methyl-2H-pyran-2-one analog (compound 3c) exhibited COX-2 inhibitory activity with an IC50 of 7.05 ± 0.17 µM [1]. By contrast, the core scaffold dehydroacetic acid (CAS 520-45-6) alone shows no measurable COX-2 inhibition at concentrations up to 100 µM, confirming that the pyrazole-acryloyl moiety is essential for target engagement [2]. The target compound retains this essential pharmacophore while presenting a sterically minimal pyrazole ring that may allow for more flexible binding modes compared to bulkier analogs.

Anti-inflammatory COX-2 Inhibition Drug Discovery

Optimal Procurement Scenarios for (E)-3-(3-(1-ethyl-1H-pyrazol-4-yl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one in Research and Early Development


Hit-to-Lead Optimization in Anti-Inflammatory Drug Discovery Programs

The compound serves as an ideal starting scaffold for systematic SAR exploration around the pyrazole ring, where its lack of C-3 and C-5 methyl substituents allows clean introduction of diverse functional groups without confounding steric effects. Medicinal chemistry teams can use this compound to probe the steric and electronic tolerance of COX-2 and related inflammatory targets, leveraging the established class-level activity (IC50 ~7 µM for a close analog) as a baseline for optimization [1].

Chemical Biology Tool Compound for Pyranone-Pyrazole Hybrid Probe Development

The α,β-unsaturated carbonyl linker present in this compound acts as a potential Michael acceptor, enabling covalent probe design for target identification studies. The compound can be functionalized via the pyrazole N-1 ethyl group or the pyrone C-6 methyl position to install biotin, fluorophores, or photoaffinity labels, facilitating chemoproteomic target deconvolution campaigns .

Building Block for Diversity-Oriented Synthesis of Heterocyclic Libraries

The 4-hydroxy-6-methyl-2H-pyran-2-one core is a versatile synthon that can undergo further transformations (e.g., hydrazinolysis to pyrazoles, thionation, O-alkylation). Procurement of this specific pyrazole-acryloyl derivative enables the rapid generation of structurally diverse compound libraries through late-stage functionalization, with the single-step Knoevenagel synthesis supporting cost-effective bulk acquisition [2].

Reference Standard for Analytical Method Development in Pyrazole-Pyrone Series

With a well-defined molecular formula (C14H14N2O4), molecular weight (274.27 g/mol), and distinctive spectroscopic signature (1H NMR, 13C NMR, FT-IR, HRMS) [2], this compound is suitable as a reference standard for HPLC purity analysis, LC-MS method validation, and NMR calibration in laboratories working with pyranone-pyrazole hybrids. Its intermediate polarity and UV absorption profile make it a practical system suitability standard.

Quote Request

Request a Quote for (E)-3-(3-(1-ethyl-1H-pyrazol-4-yl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.